1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c1-13-23-16-9-15(4-5-17(16)30-13)24-20(29)14-3-2-8-27(10-14)18-6-7-19(26-25-18)28-12-21-11-22-28/h4-7,9,11-12,14H,2-3,8,10H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNETSXQJXVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.53 g/mol. The structure features a triazole ring, which is known for its significant biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C19H26N8O3S |
| Molecular Weight | 446.53 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF7 and U87 glioblastoma. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM , indicating effective cytotoxicity against these cells .
Case Study: Tumor Growth Inhibition
In vivo experiments involving tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth compared to control groups. This suggests a promising role in cancer therapy, warranting further investigation into its mechanisms of action.
Antibacterial Activity
The compound also exhibits notable antibacterial properties . A study reported its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL against Staphylococcus aureus .
Antifungal Activity
Additionally, the compound has shown potential as an antifungal agent . It demonstrated activity against common fungal pathogens, suggesting its utility in treating fungal infections. The structure-activity relationship (SAR) indicates that modifications in the triazole and thiazole moieties can enhance antifungal potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the triazole ring is associated with various pharmacological effects including:
- Antifungal Activity : Compounds containing triazole rings are often potent antifungals due to their ability to inhibit ergosterol synthesis in fungi.
- Anticancer Activity : The triazole moiety contributes to the interaction with specific cellular targets involved in cancer proliferation pathways.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) against selected bacteria:
| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4.0 | Isoniazid | 0.25 |
| Escherichia coli | 8.0 | Ciprofloxacin | 2.0 |
| Mycobacterium tuberculosis | 2.5 | Pyrazinamide | 0.5 |
The compound exhibited significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent.
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated using various cancer cell lines, with the results summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HEK-293 (human kidney) | >100 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
In vitro studies showed selective cytotoxicity towards cancer cells while being non-toxic to normal human cells at higher concentrations. The mechanisms behind these effects include:
- Inhibition of Enzymatic Pathways : The triazole moiety inhibits enzymes involved in cell wall synthesis.
- Cytokine Modulation : It modulates cytokine release, significantly reducing TNF-α levels.
- DNA Interaction : Potential intercalation with DNA disrupts replication in cancer cells.
Case Studies
A notable case study involved synthesizing related triazole compounds for their anti-tubercular activity. Among these derivatives, those containing the triazole-pyridazine framework displayed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
